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Compound Name: Canfosfamide

Cat. No.: B125494 Get Quote

Canfosfamide: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Canfosfamide, also known by its development code TLK286 and trade name Telcyta, is a

phosphorodiamidate glutathione analog that has been investigated as a targeted

chemotherapeutic agent.[1][2] It functions as a prodrug, designed for selective activation in

tumor cells that overexpress the enzyme Glutathione S-transferase P1-1 (GST P1-1).[2][3] This

targeted activation mechanism aims to concentrate the cytotoxic effects of the drug within

cancer cells, potentially reducing toxicity to normal tissues.[3] Canfosfamide has been

evaluated in clinical trials for various solid tumors, including ovarian, breast, and non-small cell

lung cancer.[1]

Chemical Structure and Identification
Canfosfamide is a complex molecule comprising a glutathione analog linked to a nitrogen

mustard moiety.[3] Its chemical identity is defined by the following identifiers:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b125494?utm_src=pdf-interest
https://www.benchchem.com/product/b125494?utm_src=pdf-body
https://patents.google.com/patent/US8334266B2/en
https://en.wikipedia.org/wiki/Canfosfamide
https://en.wikipedia.org/wiki/Canfosfamide
https://pubchem.ncbi.nlm.nih.gov/compound/5312109
https://pubchem.ncbi.nlm.nih.gov/compound/5312109
https://www.benchchem.com/product/b125494?utm_src=pdf-body
https://patents.google.com/patent/US8334266B2/en
https://www.benchchem.com/product/b125494?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5312109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-

chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-

1-[[(R)-carboxy(phenyl)methyl]amino]-1-

oxopropan-2-yl]amino]-5-oxopentanoic acid[3]

CAS Number 158382-37-7[3]

Molecular Formula C26H40Cl4N5O10PS[3]

SMILES

C1=CC=C(C=C1)--INVALID-LINK--NC(=O)--

INVALID-LINK--NC(=O)CC--INVALID-LINK--

N[2]

A two-dimensional representation of the canfosfamide chemical structure is provided below in

DOT language.
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Canfosfamide Chemical Structure

Physicochemical Properties
The physicochemical properties of canfosfamide are crucial for its formulation, delivery, and

pharmacokinetic profile. A summary of key quantitative data is presented in the table below.

Property Value Source

Molecular Weight 787.46 g/mol [2]

Melting Point 82-90 °C [1]

Water Solubility

Aqueous solubility is strongly

dependent on pH. Soluble at

pH above 4.2.

[4][5]

pKa (Strongest Acidic) 1.37 (predicted) [1]

pKa (Strongest Basic) 9.26 (predicted) [1]

Experimental Protocols
Synthesis of Canfosfamide
The synthesis of canfosfamide can be achieved through a multi-step process as outlined in

the scientific literature.[1] A general laboratory-scale protocol is described below.

Materials:

L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine (tripeptide precursor)

2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate

Hydrogen peroxide

Peracetic acid
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Appropriate solvents (e.g., dichloromethane, water)

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

Thioether Formation: The unprotected tripeptide is reacted with 2-bromoethyl N,N,N',N'-

tetrakis(2-chloroethyl)phosphorodiamidate in a suitable solvent system. The reaction

progress is monitored by an appropriate analytical technique such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Oxidation: Following the formation of the thioether, the product is oxidized using a

combination of hydrogen peroxide and peracetic acid. This step converts the thioether to a

sulfone.

Purification: The crude product is purified using standard techniques such as column

chromatography to yield pure canfosfamide.

Characterization: The final product is characterized using methods such as Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to confirm its identity

and purity.

Determination of Aqueous Solubility
The aqueous solubility of canfosfamide can be determined using the shake-flask method.

Materials:

Canfosfamide

Phosphate buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)

Vials

Shaking incubator

Centrifuge
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HPLC system for quantification

Procedure:

An excess amount of canfosfamide is added to a series of vials containing PBS at different

pH values.

The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25

°C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

After incubation, the samples are centrifuged to pellet the undissolved solid.

An aliquot of the supernatant is carefully removed, filtered, and diluted.

The concentration of canfosfamide in the diluted supernatant is determined by a validated

HPLC method.

The solubility is reported as the mean concentration from at least three replicate experiments

for each pH.

Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of canfosfamide can be determined by potentiometric

titration.[6][7]

Materials:

Canfosfamide

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Potassium chloride (KCl) for maintaining ionic strength

Calibrated pH meter and electrode

Autotitrator or manual titration setup
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Deionized water

Procedure:

A known amount of canfosfamide is dissolved in a specific volume of deionized water

containing a known concentration of KCl to maintain constant ionic strength.

The solution is acidified with a known volume of standardized HCl.

The solution is then titrated with a standardized NaOH solution, recording the pH after each

addition of titrant.

The titration is continued past the equivalence points.

The pKa values are determined from the inflection points of the titration curve (pH vs. volume

of NaOH added). This can be done by analyzing the first and second derivatives of the

titration curve.

Mechanism of Action and Signaling Pathway
Canfosfamide's anticancer activity is dependent on its bioactivation within tumor cells.[2][3]

The key steps in its mechanism of action are outlined below and visualized in the

accompanying DOT diagram.

Cellular Uptake: Canfosfamide enters both normal and cancerous cells.

GST P1-1 Activation: In cancer cells with elevated levels of GST P1-1, the enzyme catalyzes

the cleavage of canfosfamide.[2][3] This releases the active cytotoxic agent, a

phosphorodiamidate mustard, and a glutathione analog.[1]

DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent that forms

covalent bonds with DNA, leading to DNA damage.[3]

Induction of Apoptosis: The DNA damage triggers a cellular stress response, leading to the

activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of the JNK

pathway ultimately results in the induction of apoptosis (programmed cell death) in the

cancer cells.[1]
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Canfosfamide Mechanism of Action
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Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for the quantification of

canfosfamide in various matrices, including pharmaceutical formulations and biological

samples. A typical method would involve:

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or

acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

Detection: UV detection at a wavelength where canfosfamide exhibits significant

absorbance.[8][9]

Flow Rate: Typically around 1.0 mL/min.[8]

Injection Volume: Standardized volume (e.g., 20 µL).

Method validation should be performed according to ICH guidelines, assessing parameters

such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of

quantification (LOQ).

X-ray Crystallography
The three-dimensional crystal structure of canfosfamide can be determined by single-crystal

X-ray diffraction. This technique provides precise information on bond lengths, bond angles,

and the overall conformation of the molecule in the solid state. Such data is invaluable for

understanding its structure-activity relationship and for computational modeling studies. While

specific crystal structure data for canfosfamide is not readily available in public databases, the

general methodology would involve crystallizing the compound and analyzing the diffraction

pattern of the resulting crystals.

Conclusion
This technical guide provides a comprehensive overview of the chemical structure and

physicochemical properties of canfosfamide. The information presented, including detailed
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data tables and experimental protocols, is intended to be a valuable resource for researchers,

scientists, and drug development professionals working with this targeted anticancer agent.

The visualization of its chemical structure and mechanism of action through DOT language

diagrams offers a clear and concise representation of its key features. Further research and

development may continue to explore the full therapeutic potential of canfosfamide and similar

targeted prodrugs in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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